
1-(4-Chlorophenyl)-4-methylpentan-1-one
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Overview
Description
1-(4-Chlorophenyl)-4-methylpentan-1-one is an organic compound with the molecular formula C12H15ClO It is a ketone derivative characterized by a chlorophenyl group attached to a pentanone backbone
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures often interact with their targets by binding to them, thereby altering their function . This interaction can lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects . These effects can include changes in cell signaling, gene expression, and metabolic processes.
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that 1-(4-chlorophenyl)-4-methylpentan-1-one could potentially have a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-4-methylpentan-1-one can be synthesized through several methods. One common approach involves the condensation of 4-chlorobenzaldehyde with pinacolone in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol at elevated temperatures around 70°C . The yield of the desired ketone can be optimized by adjusting the concentration of sodium hydroxide and reaction time.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-4-methylpentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-methylpentan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methylphenyl)-4-methylpentan-1-one: Contains a methyl group instead of chlorine on the phenyl ring.
1-(4-Fluorophenyl)-4-methylpentan-1-one: Fluorine atom replaces chlorine on the phenyl ring
Uniqueness: 1-(4-Chlorophenyl)-4-methylpentan-1-one is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions, making it a valuable building block for research and development. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Biological Activity
1-(4-Chlorophenyl)-4-methylpentan-1-one, commonly known as 4-Chloro-α-PVP, is a synthetic compound that has garnered attention for its psychoactive properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H15ClO and a molecular weight of 210.70 g/mol. Its structure features a chlorophenyl group attached to a ketone, which is essential for its biological activity. The compound is classified under the category of synthetic cathinones, which are known for their stimulant effects.
Property | Value |
---|---|
Molecular Formula | C12H15ClO |
Molecular Weight | 210.70 g/mol |
IUPAC Name | This compound |
CAS Number | 13419-81-3 |
Pharmacological Effects
Research indicates that this compound exhibits significant stimulant effects similar to other synthetic cathinones. It acts primarily as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism contributes to its psychoactive properties, often resulting in euphoria, increased energy, and enhanced alertness.
Key Findings:
- Dopamine Reuptake Inhibition: Studies show that the compound inhibits dopamine transporters (DAT), leading to elevated dopamine levels in the brain .
- Norepinephrine Activity: It also affects norepinephrine transporters (NET), which may contribute to its stimulating effects .
Toxicological Profile
The toxicological profile of this compound raises concerns regarding its safety. Reports indicate potential for addiction and adverse effects such as anxiety, agitation, and cardiovascular issues. Case studies have documented instances of overdose and emergency room visits linked to its use.
Case Study Examples:
- Emergency Room Visits: A study reported multiple cases where individuals presented with severe agitation and tachycardia after using 4-Chloro-α-PVP, necessitating medical intervention .
- Addiction Potential: Long-term users exhibited symptoms consistent with substance use disorder, highlighting the compound's addictive properties .
The primary mechanism by which this compound exerts its effects involves the inhibition of monoamine transporters. This results in increased synaptic concentrations of neurotransmitters:
- Dopamine: Enhances mood and reward pathways.
- Norepinephrine: Increases arousal and alertness.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Key Effects | Mechanism of Action |
---|---|---|
4-Methylmethcathinone (4-MMC) | Euphoria, increased energy | DAT and NET inhibition |
Mephedrone | Similar stimulant effects | DAT inhibition |
Fentanyl | Potent analgesic but high overdose risk | μ-opioid receptor agonist |
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-methylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMILWVUQFINQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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